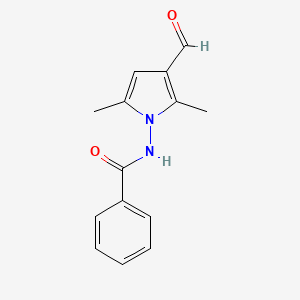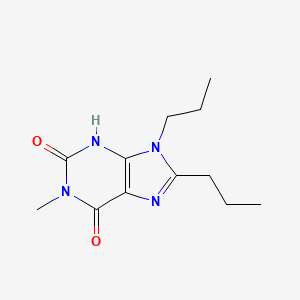![molecular formula C20H20N2O2 B5749078 2-{[4-(diethylamino)phenyl]amino}naphthoquinone](/img/structure/B5749078.png)
2-{[4-(diethylamino)phenyl]amino}naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(diethylamino)phenyl]amino}naphthoquinone, commonly known as Vitamin K3, is a synthetic compound that belongs to the naphthoquinone family. It has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory therapy, and prevention of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of Vitamin K3 is not fully understood, but it is thought to involve the inhibition of enzymes involved in the production of reactive oxygen species, as well as the induction of apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
Vitamin K3 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of oxidative stress. It has also been shown to have anti-inflammatory effects and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Vitamin K3 in lab experiments is its low cost and availability. It is also relatively easy to synthesize, although care must be taken when handling the hazardous chemicals involved. One limitation is its potential toxicity, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are a number of potential future directions for research on Vitamin K3. These include further studies on its mechanism of action, identification of specific targets for its therapeutic effects, and development of more targeted and less toxic derivatives. Additionally, Vitamin K3 may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which could be explored in future research.
Métodos De Síntesis
Vitamin K3 can be synthesized through a number of different methods, including the reaction of 2-methyl-1,4-naphthoquinone with diethylamine, or the reaction of 2-hydroxy-1,4-naphthoquinone with diethylamine and zinc dust. Both of these methods involve the use of hazardous chemicals and require careful handling.
Aplicaciones Científicas De Investigación
Vitamin K3 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and increase the sensitivity of cancer cells to chemotherapy drugs. Additionally, it has been shown to have anti-inflammatory effects, reduce oxidative stress, and protect against neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[4-(diethylamino)anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)15-11-9-14(10-12-15)21-18-13-19(23)16-7-5-6-8-17(16)20(18)24/h5-13,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAAZNXMIWMVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5749018.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5749026.png)
![4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)
![2-hydroxy-5-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5749040.png)
![2-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5749048.png)
![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749054.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5749091.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)

![2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole](/img/structure/B5749106.png)